Ditetradecyl adipate chemical structure and properties
Ditetradecyl adipate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ditetradecyl adipate, also known as dimyristyl adipate, is a diester of adipic acid and tetradecanol. As a long-chain fatty ester, it possesses properties that make it a compound of interest in various industrial applications, including as a plasticizer and, notably, as an excipient in pharmaceutical formulations. Its lipophilic nature and potential to modify the physical properties of formulations make it a candidate for use in topical drug delivery systems and as a component of lipid-based nanoformulations designed to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). This technical guide provides a detailed overview of the chemical structure, properties, and potential applications of ditetradecyl adipate, with a focus on its relevance to the pharmaceutical sciences.
Chemical Structure and Identification
Ditetradecyl adipate is structurally characterized by a central six-carbon dicarboxylic acid (adipic acid) core, esterified at both ends with a 14-carbon fatty alcohol (tetradecanol).
Caption: Chemical structure of ditetradecyl adipate.
Table 1: Chemical Identifiers for Ditetradecyl Adipate
| Identifier | Value |
| IUPAC Name | ditetradecyl hexanedioate[1] |
| Synonyms | Dimyristyl adipate, Adipic acid, ditetradecyl ester, Hexanedioic acid, 1,6-ditetradecyl ester[1] |
| CAS Number | 26720-19-4[1] |
| Molecular Formula | C₃₄H₆₆O₄[1] |
| Molecular Weight | 538.9 g/mol [1] |
Physicochemical Properties
Table 2: Physicochemical Properties of Ditetradecyl Adipate
| Property | Value | Source |
| Physical State | Expected to be a waxy solid at room temperature | Estimation |
| Melting Point | ~45.9 °C (for Ditridecyl Adipate) | Experimental (Analog) |
| Boiling Point | ~503.0 ± 18.0 °C (for Ditridecyl Adipate) | Experimental (Analog)[2] |
| Density | ~0.906 g/cm³ (for Ditridecyl Adipate) | Experimental (Analog) |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and ether. | General knowledge of long-chain esters[3] |
| XLogP3-AA | 13.9 | Computed[1] |
Spectroscopic Data
While the existence of spectroscopic data for ditetradecyl adipate is documented, specific peak information is not publicly available.[1] The following tables provide representative chemical shifts and vibrational frequencies based on the known structure and typical values for long-chain esters.
Table 3: Representative ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~4.05 | Triplet | -O-CH₂ - (Ester) |
| ~2.28 | Triplet | -CH₂ -C=O (Adipate α-CH₂) |
| ~1.62 | Multiplet | -CH₂ -CH₂-C=O (Adipate β-CH₂) and -O-CH₂-CH₂ - (Tetradecanol β-CH₂) |
| ~1.25 | Broad Singlet | -(CH₂ )₁₀- (Methylene chain of tetradecanol) |
| ~0.88 | Triplet | -CH₃ (Terminal methyl)[4] |
Table 4: Representative ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~173 | C =O (Ester carbonyl) |
| ~65 | -O-C H₂- (Ester) |
| ~34 | -C H₂-C=O (Adipate α-CH₂) |
| ~29 | -(C H₂)₁₀- (Methylene chain of tetradecanol) |
| ~26 | -O-CH₂-C H₂- (Tetradecanol β-CH₂) |
| ~25 | -C H₂-CH₂-C=O (Adipate β-CH₂) |
| ~23 | -C H₂-CH₃ |
| ~14 | -C H₃ (Terminal methyl) |
Table 5: Representative IR Spectral Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~2920, ~2850 | Strong | C-H stretching (alkane) |
| ~1735 | Strong, Sharp | C=O stretching (ester)[5] |
| ~1465 | Medium | C-H bending (alkane) |
| ~1170 | Strong | C-O stretching (ester) |
Experimental Protocols
Synthesis of Ditetradecyl Adipate
A common method for the synthesis of ditetradecyl adipate is the Fischer-Speier esterification of adipic acid with tetradecanol in the presence of an acid catalyst.
Reaction:
Adipic Acid + 2 Tetradecanol -- (H⁺ catalyst, Heat) --> Ditetradecyl Adipate + 2 H₂O
Caption: Experimental workflow for the synthesis of ditetradecyl adipate.
Detailed Methodology:
-
Reactant Charging: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark apparatus, add adipic acid (1.0 eq.), tetradecanol (2.2 eq.), a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid), and a suitable solvent for azeotropic water removal (e.g., toluene).
-
Reaction: Heat the mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (adipic acid) is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude ditetradecyl adipate by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/acetone) to yield the pure product.
Applications in Drug Development
Long-chain esters like ditetradecyl adipate are valuable excipients in pharmaceutical formulations, primarily due to their lipophilicity, low toxicity, and ability to act as emollients and solubilizing agents.[6][7][8]
Topical and Transdermal Drug Delivery
In topical formulations, ditetradecyl adipate can function as a skin-conditioning agent and an emollient, improving the feel and spreadability of creams and ointments. More importantly, its lipid nature can enhance the penetration of APIs through the stratum corneum, the primary barrier of the skin. By temporarily disrupting the lipid bilayer of the skin, it can act as a permeation enhancer, facilitating the delivery of drugs into and through the skin.
Lipid-Based Formulations for Oral and Parenteral Delivery
Ditetradecyl adipate can be a key component in the formulation of lipid-based drug delivery systems such as nanoemulsions, solid lipid nanoparticles (SLNs), and self-nanoemulsifying drug delivery systems (SNEDDS).[9][10][11] These systems are particularly useful for improving the oral bioavailability of poorly water-soluble drugs (BCS Class II and IV).
Caption: Logical relationship of ditetradecyl adipate in nanoformulations.
In these formulations, ditetradecyl adipate serves as the oil phase in which the lipophilic drug is dissolved. The resulting nanometer-sized droplets provide a large surface area for drug release and absorption in the gastrointestinal tract. For parenteral formulations, it can be used in the oil phase of lipid emulsions for intravenous drug delivery.
Safety and Toxicology
Esters of adipic acid generally exhibit low acute toxicity. For the structurally similar ditridecyl adipate, it is reported to have a low order of toxicity.[3] However, comprehensive toxicological data specifically for ditetradecyl adipate is limited. As with any excipient, its use in a pharmaceutical formulation would require a thorough toxicological evaluation to establish its safety for the intended route of administration and dosage level.
Conclusion
Ditetradecyl adipate is a long-chain diester with physicochemical properties that make it a promising excipient in pharmaceutical sciences. Its lipophilic character is advantageous for enhancing the delivery of poorly soluble drugs through topical, oral, and parenteral routes. While specific experimental data for this compound is not extensively available, its properties can be reasonably estimated from its chemical structure and data from analogous compounds. Further research into its specific applications and a comprehensive toxicological assessment will be crucial for its broader implementation in drug delivery systems.
References
- 1. Ditetradecyl adipate | C34H66O4 | CID 117851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ditridecyl adipate, 16958-92-2 [thegoodscentscompany.com]
- 3. Ditridecyl Adipate | C32H62O4 | CID 85653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aocs.org [aocs.org]
- 5. Ester - Wikipedia [en.wikipedia.org]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics [pubmed.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.box [2024.sci-hub.box]
- 9. Innovations in Nanoemulsion Technology: Enhancing Drug Delivery for Oral, Parenteral, and Ophthalmic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jddtonline.info [jddtonline.info]
- 11. mdpi.com [mdpi.com]
